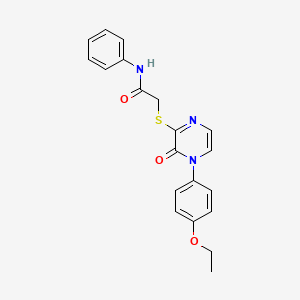

2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Description

Historical Development of Pyrazinone-Based Thioether Acetamides

The synthetic lineage of pyrazinone derivatives traces back to mid-20th-century efforts to create stable heterocyclic frameworks mimicking peptide β-strand conformations. Early work by Cheeseman et al. in 1975 established foundational methods for pyrazinone synthesis via oxalate-mediated cyclization of amino acetals, producing precursors for nucleoside analogues. This approach enabled the introduction of diverse substituents at the N-1 and C-6 positions but lacked the versatility required for thioether incorporation.

A pivotal advancement emerged in 1983 with Vekemans' Hoornaert method, which utilized α-aminonitriles and oxalyl halides to construct 3,5-dihalo-2(1H)-pyrazinones. While initially focused on halogenated derivatives, this methodology laid the groundwork for later sulfur-based functionalization. The critical role of the α-aminonitrile's nucleophilicity in directing cyclization pathways became apparent, informing subsequent strategies for thioether bridge formation.

The integration of thioether linkages into pyrazinones gained momentum in the 2010s, driven by the need to enhance metabolic stability in peptidomimetic drug candidates. For 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide, the synthetic route likely involves:

- Core Formation : Cyclocondensation of 4-ethoxyphenylglycine derivatives with oxalyl chloride to generate the 3-oxo-3,4-dihydropyrazin-2-yl scaffold.

- Thioether Installation : Nucleophilic displacement at C-2 using mercaptoacetamide intermediates under basic conditions.

- N-Phenyl Capping : Acylation with phenyl isocyanate or analogous electrophiles to install the terminal acetamide group.

Key synthetic challenges include controlling regiospecificity during thioether formation and minimizing epimerization at chiral centers adjacent to the pyrazinone ring. Modern adaptations employ silver(I)-mediated coupling reactions to enhance yield and purity.

Position Within Medicinal Chemistry Research

Pyrazinone-thioether hybrids occupy a strategic niche in structure-based drug design, particularly for viral protease inhibition. The scaffold's planar aromatic system enables π-stacking interactions with enzyme active sites, while the thioether linker provides conformational rigidity absent in peptide bonds. In the context of this compound:

- Peptidomimetic Properties : The 3-oxo group mimics peptide backbone carbonyls, facilitating hydrogen bonding with catalytic residues in proteases.

- Substituent Effects :

Recent studies on analogous compounds demonstrate nanomolar inhibition constants (K~i~) against hepatitis C virus (HCV) NS3/4A protease, with particular efficacy against drug-resistant variants like A156T and D168V. Molecular dynamics simulations reveal that the ethoxy group's orientation allows adaptive binding to mutated active sites—a critical advantage over rigid P2-proline inhibitors.

Significance in Contemporary Drug Discovery Paradigms

The structural complexity of this compound aligns with three key trends in modern pharmacotherapy:

- Achiral Scaffolds : Unlike earlier peptidomimetics requiring stereochemical control, this compound's planar pyrazinone core enables synthesis as a racemate without potency loss—a cost-effective feature for scale-up.

- Resistance Mitigation : Pyrazinone derivatives show reduced susceptibility to protease mutations due to distributed binding interactions. For example, the thioether's sulfur atom forms a stable van der Waals contact with Val-78 in HCV NS3, a residue rarely mutated in clinical isolates.

- Polypharmacology Potential : Preliminary docking studies suggest affinity for kinase ATP-binding pockets, hinting at applications beyond antiviral therapy.

Synthetic versatility further elevates its importance. The C-2 thioether permits late-stage diversification via alkylation or oxidation, enabling rapid generation of analog libraries. Moreover, the ethoxy group's ortho-position remains available for further functionalization, allowing precision tuning of electronic and steric properties.

Table 1 : Comparative Inhibitory Potency of Pyrazinone Derivatives

This data underscores the dramatic potency improvement conferred by the 4-ethoxyphenyl-thioether combination, particularly against resistant viral strains. The >16-fold increase compared to the parent scaffold highlights the critical role of strategic substituent placement.

Properties

IUPAC Name |

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-2-26-17-10-8-16(9-11-17)23-13-12-21-19(20(23)25)27-14-18(24)22-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWLAJUXEPUXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazine ring. The resulting compound is further reacted with phenyl isothiocyanate to introduce the thioamide group, followed by acetylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Key Observations:

Core Structure Diversity: The dihydropyrazine core in the target compound contrasts with quinazolinone () or pyrrole () cores in analogs. The ethoxyphenyl group in the target compound and Apricoxib () suggests shared pharmacokinetic profiles, such as enhanced membrane permeability compared to sulfamoylphenyl substituents in .

Functional Group Impact :

- Thioacetamide vs. Sulfonamide : The thioacetamide bridge in the target compound and derivatives may enable stronger hydrogen bonding than sulfonamide groups (e.g., in Apricoxib), influencing target selectivity .

- Ethoxy vs. Sulfamoyl : The ethoxy group (electron-donating) in the target compound likely increases lipophilicity compared to the polar sulfamoyl group in , affecting bioavailability and metabolic pathways .

Tautomerism and Spectral Characterization

- The target compound’s thioacetamide group may exhibit tautomerism, as observed in triazole-thione derivatives (), where νC=S (1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹) confirm thione dominance .

- IR spectra of quinazolinone analogs () show νC=O at ~1660 cm⁻¹, absent in dihydropyrazines, highlighting core-specific spectral differences .

Biological Activity

2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant findings from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a sophisticated structure that includes:

- Dihydropyrazine moiety : Central to its biological activity.

- Ethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.

- Thioether linkage : Impacts stability and reactivity.

The compound exhibits various mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors. Notably, it has been identified as an inhibitor of activated factor X (FXa), which plays a crucial role in the coagulation cascade:

- Inhibition of FXa : This leads to reduced thrombin generation and platelet aggregation, providing antithrombotic effects.

- Modulation of Enzyme Activity : The compound can influence various biochemical pathways by binding to specific enzymes, affecting their activity and downstream effects.

Biological Activities

Research has demonstrated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

The compound has shown efficacy in inhibiting cancer cell proliferation in vitro. Its mechanism may involve inducing apoptosis in cancer cells or disrupting cell cycle progression.

Antithrombotic Effects

As mentioned earlier, the inhibition of FXa contributes to its antithrombotic properties, making it a candidate for further research in cardiovascular therapies.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various pathogens | Disruption of microbial cell processes |

| Anticancer | Inhibits proliferation of cancer cells | Induction of apoptosis |

| Antithrombotic | Reduces thrombin generation | Inhibition of FXa |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

-

Cancer Cell Line Study :

- In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with flow cytometry analysis confirming increased rates of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.